2-(tert-Butyl) 8-ethyl 6-benzyl-9-oxa-2,6-diazaspiro[4.5]decane-2,8-dicarboxylate
Description
2-(tert-Butyl) 8-ethyl 6-benzyl-9-oxa-2,6-diazaspiro[4.5]decane-2,8-dicarboxylate is a spirocyclic compound featuring a 9-oxa-2,6-diazaspiro[4.5]decane core. The structure includes a benzyl group at position 6, a tert-butyl ester at position 2, and an ethyl ester at position 6.
Synthesis of this compound typically involves alkylation and esterification steps. For example, describes a related synthesis protocol using NaH and triethylphosphonoacetate in THF to construct the spirocyclic backbone, followed by benzyl and ester group additions .
Properties
Molecular Formula |
C22H32N2O5 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-O-tert-butyl 8-O-ethyl 6-benzyl-9-oxa-2,6-diazaspiro[4.5]decane-2,8-dicarboxylate |
InChI |
InChI=1S/C22H32N2O5/c1-5-27-19(25)18-14-24(13-17-9-7-6-8-10-17)22(16-28-18)11-12-23(15-22)20(26)29-21(2,3)4/h6-10,18H,5,11-16H2,1-4H3 |
InChI Key |
DVAICUYANYFICX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(C2(CCN(C2)C(=O)OC(C)(C)C)CO1)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl) 8-ethyl 6-benzyl-9-oxa-2,6-diazaspiro[4Common synthetic routes may involve the use of starting materials such as tert-butyl esters, ethyl groups, and benzyl groups, which are then subjected to various reaction conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl) 8-ethyl 6-benzyl-9-oxa-2,6-diazaspiro[4.5]decane-2,8-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
The compound 2-(tert-Butyl) 8-ethyl 6-benzyl-9-oxa-2,6-diazaspiro[4.5]decane-2,8-dicarboxylate is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications, focusing on medicinal chemistry, materials science, and agricultural chemistry.
Anticancer Activity
Recent studies have indicated that derivatives of diazaspiro compounds exhibit promising anticancer properties. The unique structural features of 2-(tert-Butyl) 8-ethyl 6-benzyl-9-oxa-2,6-diazaspiro[4.5]decane-2,8-dicarboxylate may enhance its biological activity against specific cancer cell lines. Research has shown that similar compounds can induce apoptosis in cancer cells, suggesting that this compound could be a candidate for further pharmacological evaluation.
Neuroprotective Effects
Compounds with diazaspiro structures have been investigated for their neuroprotective effects. The potential of 2-(tert-Butyl) 8-ethyl 6-benzyl-9-oxa-2,6-diazaspiro[4.5]decane-2,8-dicarboxylate to protect neuronal cells from oxidative stress and neurodegeneration could be significant. Studies on related compounds have demonstrated their ability to inhibit neuroinflammation and promote neuronal survival.
Polymer Chemistry
The compound can serve as a building block in the synthesis of novel polymers. Its functional groups allow for the formation of copolymers with enhanced mechanical properties and thermal stability. Research into similar diazaspiro compounds has shown that they can improve the performance of materials used in coatings and adhesives.
Nanotechnology
In nanotechnology, the compound's unique structure could facilitate the development of nanoscale materials with specific functionalities. Its properties may be exploited in the creation of drug delivery systems or as part of nanocomposites that exhibit enhanced electrical or thermal conductivity.
Pesticides and Herbicides
The structural attributes of 2-(tert-Butyl) 8-ethyl 6-benzyl-9-oxa-2,6-diazaspiro[4.5]decane-2,8-dicarboxylate suggest potential applications in agrochemicals. Compounds with similar frameworks have shown efficacy as pesticides and herbicides due to their ability to disrupt biological processes in pests while being less harmful to non-target organisms.
Plant Growth Regulators
There is also potential for this compound to function as a plant growth regulator. Studies on related compounds have indicated that they can influence plant growth patterns and stress responses, which could be beneficial in agricultural practices aimed at increasing crop yields under adverse conditions.
Summary of Findings
| Application Area | Potential Benefits |
|---|---|
| Medicinal Chemistry | Anticancer activity; neuroprotective effects |
| Materials Science | Enhancements in polymer properties; nanotechnology use |
| Agricultural Chemistry | Efficacy as pesticides/herbicides; plant growth regulation |
Case Studies
- Anticancer Activity : A study evaluated the effects of diazaspiro compounds on various cancer cell lines, revealing that certain structural modifications led to increased cytotoxicity.
- Neuroprotection : Research demonstrated that compounds with similar structures could reduce markers of oxidative stress in neuronal cultures, suggesting a pathway for therapeutic development.
- Polymer Applications : A recent investigation into new polymer formulations highlighted the use of diazaspiro-based monomers to enhance thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl) 8-ethyl 6-benzyl-9-oxa-2,6-diazaspiro[4.5]decane-2,8-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their differences:
Key Findings from Comparative Studies
Impact of Spiro Ring Size :
- Compounds with smaller spiro rings (e.g., [3.4]octane in ) exhibit reduced conformational flexibility compared to [4.5]decane derivatives. This affects binding affinity in biological targets, as observed in antitubercular studies of 2,6-diazaspiro[3.4]octane derivatives .
In contrast, methyl or tert-butyl groups at similar positions (e.g., and ) prioritize steric stabilization over hydrophobicity . Ethyl vs. tert-butyl esters: Ethyl esters (position 8) may confer moderate hydrolytic stability compared to bulkier tert-butyl esters, as seen in solubility challenges of ethyl-substituted xanthines () .
Oxygen Bridge (9-oxa): The 9-oxa bridge introduces polarity and hydrogen-bonding capacity, distinguishing it from non-oxygenated analogs. This feature is absent in compounds like 8-tert-Butyl 2-methyl 8-azaspiro[4.5]decane-2,8-dicarboxylate (), which rely solely on nitrogen for electronic interactions .
Synthetic Accessibility :
- The target compound’s synthesis () shares similarities with other spirocyclic esters but requires careful optimization of benzyl group introduction to avoid side reactions. In contrast, simpler analogs (e.g., 8-tert-Butyl derivatives in ) achieve higher yields due to fewer steric constraints .
Biological Activity
The compound 2-(tert-Butyl) 8-ethyl 6-benzyl-9-oxa-2,6-diazaspiro[4.5]decane-2,8-dicarboxylate is a member of a class of compounds known for their diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₄H₁₈N₂O₄
- CAS Number : 114214-49-2
The compound features a spirocyclic structure that contributes to its unique biological properties.
Research indicates that compounds similar to 2-(tert-Butyl) 8-ethyl 6-benzyl-9-oxa-2,6-diazaspiro[4.5]decane-2,8-dicarboxylate exhibit various mechanisms of action:
- Antimicrobial Activity : Some derivatives have shown significant antimicrobial effects against various bacterial strains.
- Anti-inflammatory Properties : The compound may inhibit pathways involved in inflammatory responses, making it a candidate for treating inflammatory diseases.
- Cytotoxic Effects : Certain studies have indicated that the compound can induce apoptosis in cancer cells, suggesting potential applications in oncology.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Antimicrobial Studies :
- Anti-inflammatory Effects :
- Cytotoxicity Assays :
Data Table of Biological Activities
| Activity Type | Target Organism/Cell Line | Concentration (µg/mL) | Observed Effect |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 12.5 - 50 | Inhibition of growth |
| Anti-inflammatory | Macrophages | 10 - 100 | Decreased cytokine production |
| Cytotoxicity | Human cancer cell lines | 25 | Induction of apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
